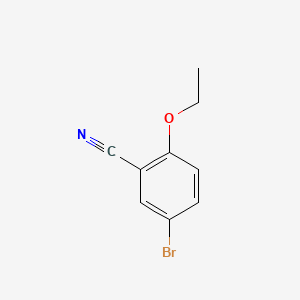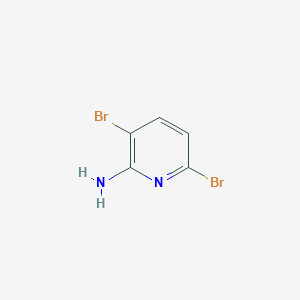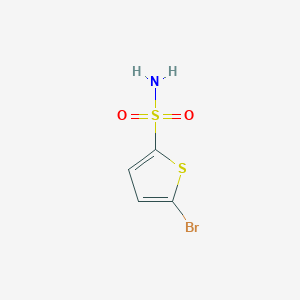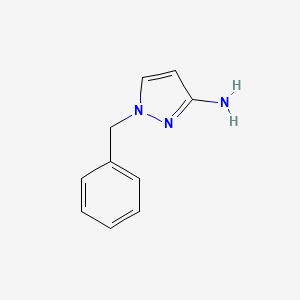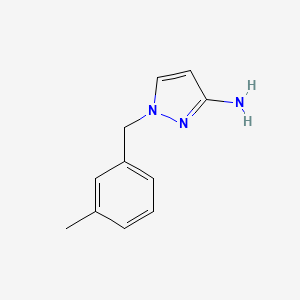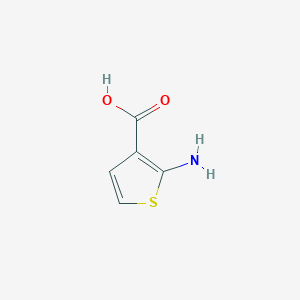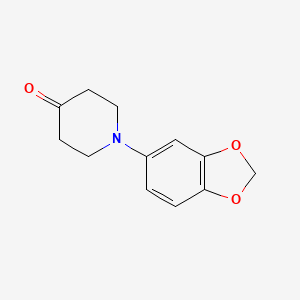
1-(1,3-Benzodioxol-5-yl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1,3-Benzodioxol-5-yl)piperidin-4-one” is a natural product found in Piper capense, Piper swartzianum, and other organisms . It is also known as a N-acylpiperidine .
Molecular Structure Analysis
The empirical formula for “1-(1,3-Benzodioxol-5-yl)piperidin-4-one” is C12H13NO3, and its molecular weight is 219.24 . The InChI code is 1S/C12H13NO3/c14-10-3-5-13(6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-2,7H,3-6,8H2 .Physical And Chemical Properties Analysis
“1-(1,3-Benzodioxol-5-yl)piperidin-4-one” is a solid substance . It should be stored at -20°C .科学的研究の応用
1. Anticancer Applications
- Methods of Application : The compounds were synthesized via a Pd - catalyzed C-N cross - coupling .
- Results : The study identified 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
2. Pharmacological Properties
- Methods of Application : The compound acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs .
- Results : The compound has been found to regulate several crucial signaling pathways essential for the establishment of cancers .
3. Enhancement of Endurance Capacity
- Summary of Application : The compound, as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, could enhance the endurance capacity of mice and facilitated them recovery from fatigue .
- Methods of Application : The compound was supplemented to mice .
- Results : The study demonstrated that the supplementation of the compound could enhance the endurance capacity of mice and facilitated them recovery from fatigue .
4. Treatment of Parkinson’s Disease
- Summary of Application : The compound is an important intermediate for the synthesis of piribedil, which is used in the treatment of Parkinson’s disease .
- Methods of Application : The compound is used in the synthesis of piribedil .
- Results : The synthesized piribedil is used in the treatment of Parkinson’s disease, particularly in the reduction of tremor .
5. Central Nervous System Effects
- Summary of Application : Experimental evidence demonstrates that the compound has pharmacological effects on the central nervous system similar to those of schedule I or II substances .
- Methods of Application : The compound is compared to other substances such as methylone, pentylone, cocaine, methamphetamine, and MDMA .
- Results : The compound has been found to have high potential for abuse, similar to other schedule I or II substances .
6. Antioxidant Effects
- Summary of Application : The compound has been found to significantly improve the endogenous cellular antioxidant enzymes in mice .
- Methods of Application : The compound was administered to mice, and the activities of superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GSH-Px) were measured .
- Results : The study found that the compound increased the activities of SOD, CAT, and GSH-Px, indicating its potential antioxidant effects .
7. Psychoactive Effects
- Summary of Application : The compound, also known as Eutylone, is a designer drug of the phenethylamine class with pharmacological effects on the central nervous system similar to those of schedule I or II substances .
- Methods of Application : Users have reported administering Eutylone by oral, intravenous, and nasal routes .
- Results : Reported effects of Eutylone include euphoria, sense of well-being, increased sociability, energy, empathy, increased alertness, improved concentration and focus .
8. Synthesis of Pharmaceuticals
- Summary of Application : Piperidine, a heterocyclic moiety in the compound, is responsible for the synthesis of pharmaceuticals with substantial interest .
- Methods of Application : The compound is used in the synthesis of pharmaceuticals .
- Results : The synthesized pharmaceuticals have been found to have therapeutic potential against various types of cancers .
9. Recreational Use
- Summary of Application : The compound, also known as Eutylone, is a designer drug of the phenethylamine class. It is abused for its psychoactive effects .
- Methods of Application : Users have reported administering Eutylone by oral, intravenous, and nasal routes .
- Results : Reported effects of Eutylone include euphoria, sense of well-being, increased sociability, energy, empathy, increased alertness, improved concentration and focus .
10. Inhibition of Monoamine Neurotransmitters
- Summary of Application : Eutylone, similar to methylone, pentylone, methamphetamine, MDMA, and cocaine, binds to the dopamine, serotonin, and norepinephrine transporters and inhibited the reuptake of the monoamine neurotransmitters .
- Methods of Application : The compound is compared to other substances such as methylone, pentylone, cocaine, methamphetamine, and MDMA .
- Results : The compound has been found to increase one or more of the monoamine concentrations in the central nervous system .
Safety And Hazards
Users should wear personal protective equipment/face protection when handling “1-(1,3-Benzodioxol-5-yl)piperidin-4-one”. It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided. The containers should be kept tightly closed in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-3-5-13(6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKZMYUVRHVQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369515 |
Source


|
| Record name | 1-(1,3-benzodioxol-5-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)piperidin-4-one | |
CAS RN |
267428-44-4 |
Source


|
| Record name | 1-(1,3-benzodioxol-5-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

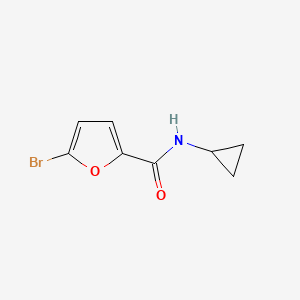
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
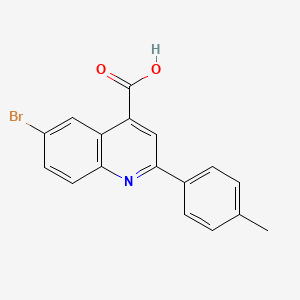
![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)
